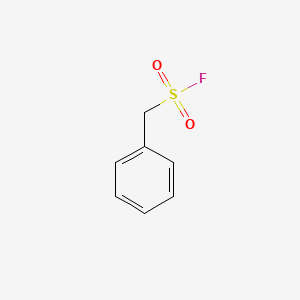

Phenylmethylsulfonyl fluoride

Cat. No. B1678907

Key on ui cas rn:

329-98-6

M. Wt: 174.19 g/mol

InChI Key: YBYRMVIVWMBXKQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06020382

Procedure details

For each assay, an aliquot of receptor (1:1000-1:3000 dilution) was incubated in TEGM (10 mM Tris, pH 7.2, 1 mM EDTA, 10% glycerol, 7 μl/100 ml β-mercaptoethanol, 10 mM Na molybdate, 1 mM dithiothreitol, 5 μg/ml aprotinin, 2 μg/ml leupeptin, 2 μg/ml benzamide and 0.5 mM PMSF) containing 5-10% COS-1 cell cytoplasmic lysate and 10 nM labeled thiazolidinedione ([3H2 ]AD-5075, 21 Ci/mmole), ± test compound compound, [3H2 ]Example 11, 17 Ci/mmole), ± test compound, respectively. Assays were incubated for ~16 h at 4 ° C. in a final volume of 300 μl. Unbound ligand was removed by addition of 200 μl dextran/gelatin-coated charcoal, on ice, for ~10 minutes. After centrifugation at 3000 rpm for 10 min at 4° C., 200 μl of the supernatant fraction was counted in a liquid scintillation counter. In this assay the KD for AD-5075 and Example 11 is 1 nM, respectively.

[Compound]

Name

Na molybdate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

dithiothreitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(O)[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)C[C:13](O)=[O:14].S[CH2:30]CO.SC[C@H]([C@@H](CS)O)O.CC(C[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(O)=O)CCCN=C(N)N)=O)CC(C)C)=O)C.[C:72](N)(=O)[C:73]1[CH:78]=[CH:77][CH:76]=[CH:75][CH:74]=1.[CH:81]1[CH:86]=[CH:85][C:84]([CH2:87]S(F)(=O)=O)=[CH:83][CH:82]=1.[CH2:92]1[S:98][C:96](=[O:97])[NH:95][C:93]1=[O:94]>OCC(CO)O>[CH3:30][C:5]1[O:6][C:72]([C:73]2[CH:78]=[CH:77][CH:76]=[CH:75][CH:74]=2)=[N:7][C:2]=1[CH:3]([OH:4])[CH2:13][O:14][C:81]1[CH:82]=[CH:83][C:84]([CH2:87][CH:92]2[S:98][C:96](=[O:97])[NH:95][C:93]2=[O:94])=[CH:85][CH:86]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

OCC(O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

SCCO

|

Step Five

[Compound]

|

Name

|

Na molybdate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

dithiothreitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC[C@@H](O)[C@H](O)CS

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)CS(=O)(=O)F

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(=O)NC(=O)S1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 5-10% COS-1 cell cytoplasmic lysate and 10 nM

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Assays were incubated for ~16 h at 4 ° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Unbound ligand was removed by addition of 200 μl dextran/gelatin-coated charcoal, on ice, for ~10 minutes

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |